4-(Methoxymethyl)benzoic acid

Descripción

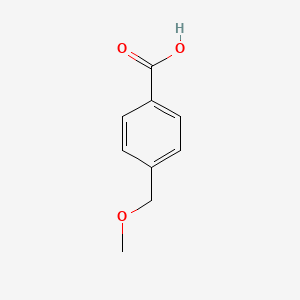

4-(Methoxymethyl)benzoic acid (C₉H₁₀O₃; molecular weight: 166.176 g/mol) is a benzoic acid derivative substituted with a methoxymethyl (-CH₂OCH₃) group at the para position of the aromatic ring . Its structure combines the carboxylic acid functionality with an ether-containing side chain, enhancing lipophilicity compared to simpler benzoic acids. This compound is synthesized via catalytic routes, such as the reaction of methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) with ethylene over Sn-Beta zeolite catalysts, yielding methyl 4-(methoxymethyl)benzoate (MMBC), which is subsequently hydrolyzed to the free acid . Applications span pharmaceuticals, agrochemicals, and materials science, where its solubility profile and stability underpin its utility.

Propiedades

IUPAC Name |

4-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORFINRYBCDBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308859 | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67003-50-3 | |

| Record name | 67003-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Substitution Method

This method utilizes 4-bromomethylbenzoic acid as a precursor, which is treated with a methanolic solution of potassium hydroxide (KOH) to yield 4-(Methoxymethyl)benzoic acid.

-

- 4-bromomethylbenzoic acid

- Methanol

- Potassium hydroxide

-

- Dissolve 1.1 g of KOH in 25 mL of methanol in a round-bottom flask.

- Add 1.1 g of 4-bromomethylbenzoic acid to the mixture.

- Connect a reflux condenser and heat the mixture gently for approximately 45 minutes.

- After cooling, evaporate the solvent under reduced pressure.

- Dissolve the residue in deionized water and adjust pH with dilute hydrochloric acid.

- Filter the precipitate under vacuum and wash with hexane.

Yield: The reaction typically yields around 70-75% of the desired product after recrystallization from water.

Radical Halogenation Method

In this approach, benzophenone is photoreduced to form benzopinacol, which is subsequently brominated to produce 4-bromomethylbenzoic acid.

-

- Benzophenone

- Isopropanol (solvent)

- N-bromosuccinimide (NBS)

-

- Dissolve benzophenone in isopropanol and expose it to sunlight to initiate photoreduction.

- After obtaining benzopinacol, brominate it using NBS in chlorobenzene as a solvent.

- The resulting product is then treated with KOH in methanol as described in the nucleophilic substitution method.

Yield: This method also achieves yields around 70% , depending on reaction conditions and purification steps.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 4-bromomethylbenzoic acid | KOH, Methanol | ~70-75 |

| Radical Halogenation | Benzophenone | NBS, Isopropanol | ~70 |

Research Findings

Research indicates that both methods are effective for synthesizing this compound with moderate yields. The nucleophilic substitution method is particularly advantageous due to its straightforward procedure and lower safety risks compared to radical halogenation, which involves photochemical processes and potentially hazardous reagents.

Moreover, optimizing reaction conditions such as temperature, solvent choice, and concentration can significantly enhance yields and purity. For instance, using polar aprotic solvents like dimethylformamide can improve solubility issues encountered during synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methoxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like methoxide (CH3O-) or other alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Formylbenzoic acid or 4-carboxybenzoic acid.

Reduction: 4-(Methoxymethyl)benzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Treatment of Ischemic Diseases

Recent studies have highlighted the potential of 4-(methoxymethyl)benzoic acid in the prevention and treatment of ischemic diseases such as cerebral ischemia and myocardial infarction. A patent describes its use in modifying benzoic acid compounds to enhance therapeutic efficacy against these conditions. The compound demonstrated a longer elimination half-life in human liver microsomes, indicating potential for effective pharmacokinetics in clinical settings .

b. Neuroprotective Effects

Research has indicated that derivatives of benzoic acid, including this compound, may exhibit neuroprotective effects. In animal models, compounds related to this structure have shown promise in restoring cerebral blood flow following ischemic events, suggesting a role in neuroprotection during acute strokes .

a. Efficacy in Animal Models

In a study involving animal models with induced cerebral ischemia, compounds similar to this compound were tested for their ability to restore blood flow post-ischemia. The results indicated that these compounds significantly improved recovery rates compared to control groups, showcasing their potential as therapeutic agents in stroke management .

b. Toxicity Prediction Models

The QSTR study utilized a dataset comprising various benzoic acid derivatives to build predictive models for toxicity assessment. The model achieved a high correlation coefficient (R² = 0.9860), demonstrating its reliability in forecasting the toxicity of similar compounds based on structural features .

Mecanismo De Acción

The mechanism of action of 4-(Methoxymethyl)benzoic acid involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and interaction with biological membranes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of benzoic acid derivatives is heavily influenced by substituent groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Pharmaceutical Relevance

- This compound : Derivatives of this compound exhibit inhibitory activity against butyrylcholinesterase (BChE), a target for Alzheimer’s disease therapy. Its methoxymethyl group enhances blood-brain barrier permeability compared to hydroxylated analogs .

- 4-Methoxybenzoic acid: Widely used in parabens (preservatives) and as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) .

- 4-Hydroxybenzoic acid : Naturally occurring in plants (e.g., Ephedra alata), it demonstrates antifungal and antioxidant properties .

Insecticidal and Agrochemical Potential

- Thiosemicarbazide derivatives of 4-aminobenzoic acid (e.g., 4-[(phenylcarbamoyl)amino]benzoic acid) show potent insecticidal activity against Spodoptera littoralis larvae, with LC₅₀ values influenced by substituent electronegativity .

- The methoxymethyl group in this compound may improve pesticide formulation stability due to reduced hydrolysis susceptibility compared to ester-linked groups.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing vs. Electron-Donating Groups : Methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups donate electrons via resonance, increasing aromatic ring reactivity. This enhances binding to enzymes like BChE .

- Lipophilicity and Bioavailability : The methoxymethyl group in this compound improves membrane permeability compared to polar hydroxyl groups, making it favorable for CNS-targeted drugs .

- Steric Effects : Bulky substituents (e.g., 3-methoxy-3-methylbutyl in fungal metabolites) reduce metabolic degradation, prolonging biological activity .

Actividad Biológica

4-(Methoxymethyl)benzoic acid, an aromatic carboxylic acid, is characterized by the presence of a methoxymethyl group at the para position of the benzoic acid structure. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and cytotoxic properties. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Functional Groups : Methoxy (-OCH₃) and carboxylic acid (-COOH)

The presence of these functional groups enhances the compound's reactivity and biological interactions.

This compound interacts with various biological targets, influencing their functions through several biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, studies indicate that benzoic acid derivatives can enhance the activity of proteasome and autophagy-lysosome pathways, promoting protein degradation in cells .

- Cytotoxic Effects : Research indicates that this compound induces apoptosis in cancer cells by modulating key proteins involved in cell survival and death. The mechanism typically involves upregulation of pro-apoptotic factors (e.g., BAX) and downregulation of anti-apoptotic factors (e.g., Bcl-2) .

Biological Activities

-

Antimicrobial Activity

- Bacterial and Fungal Inhibition : Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

-

Anticancer Activity

- Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that this compound derivatives show promising cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. The IC50 values for these compounds range from 1.2 µM to over 120 µM, indicating varying degrees of potency depending on structural modifications .

- Mechanism of Action : The compound induces apoptosis through intrinsic pathways, activating caspases and altering mitochondrial membrane potential .

- Antioxidant Activity

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various substituted benzoyl derivatives, including those containing the methoxymethyl group. The results indicated that compounds with the methoxyphenyl substituent exhibited enhanced selectivity towards cancerous cells compared to non-tumorigenic cell lines. The most effective derivatives induced significant apoptosis in SH-SY5Y and MDA-MB-231 cell lines through upregulation of apoptotic markers .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The study reported substantial inhibition zones in agar diffusion tests, confirming its potential as a natural antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | High | 1.2 - 120 |

| 3-Methoxy-4-methylbenzoic acid | Low | Moderate | >120 |

| 3-Chloro-4-methoxybenzoic acid | High | Low | >100 |

This table illustrates how structural variations influence biological activities across similar benzoic acid derivatives.

Q & A

Q. Advanced Research Focus

- Enzyme Kinetics : Perform UV-Vis spectroscopy to monitor substrate depletion (e.g., NADH oxidation at 340 nm) in CYP199A4 assays. Competitive inhibition is indicated by increased Km values .

- Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities. For analogs like 4-(imidazol-1-yl)benzoic acid, Kd values correlate with substituent electronic effects .

- Metabolite Profiling : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Hydroxylation or demethylation products indicate metabolic stability .

What are the best practices for ensuring the stability of this compound during storage?

Q. Basic Research Focus

- Storage Conditions : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to strong oxidizers (e.g., HNO₃), which degrade the methoxymethyl group .

- pH Control : Store in slightly acidic buffers (pH 4–6) to stabilize the carboxylic acid moiety and prevent ester hydrolysis .

- Lyophilization : For long-term stability, lyophilize the compound and store as a powder, reconstituting in anhydrous DMSO before use .

How can researchers design derivatives of this compound for enhanced bioactivity?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Modify the methoxymethyl group to bulkier substituents (e.g., ethoxymethyl) or introduce electron-withdrawing groups (e.g., nitro) to alter solubility and target affinity. For example, 4-(β-D-glucopyranosyloxy)benzoic acid derivatives show improved bioavailability .

- Prodrug Design : Esterify the carboxylic acid to increase membrane permeability. Methyl or benzyl esters hydrolyze in vivo to release the active form .

- Click Chemistry : Attach triazole or hydrazone moieties via Cu-catalyzed azide-alkyne cycloaddition to explore antiviral or anticancer properties .

What advanced analytical techniques can resolve crystallographic ambiguities in this compound derivatives?

Q. Advanced Research Focus

- Powder X-ray Diffraction (PXRD) : Resolve crystal packing and polymorphism issues. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bonding between carboxylic acid dimers) .

- Single-Crystal XRD : Determine absolute configuration and assess steric effects of substituents. For example, methylthio analogs exhibit planar aromatic rings with dihedral angles <10° .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and decomposition pathways under nitrogen/air atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.